

A Technical Guide to the Physicochemical Properties of 2,2-Dihydroxyacetic Acid

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Compound of Interest

Compound Name: 2,2-Dihydroxyacetic acid

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This document provides an in-depth overview of the core physicochemical properties of **2,2-dihydroxyacetic acid**, an important endogenous metabolite. Also known as glyoxylic acid monohydrate, this small organic acid is a key intermediate in the glyoxylate cycle and a participant in the formation of advanced glycation end products (AGEs). This guide consolidates its chemical and physical characteristics, outlines relevant experimental methodologies, and visualizes its role in key biological pathways.

Core Physicochemical Data

The quantitative physicochemical properties of **2,2-dihydroxyacetic acid** are summarized in the table below for easy reference and comparison.

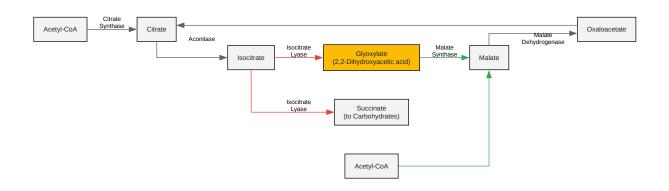


Property	Value	Source(s)
IUPAC Name	2,2-dihydroxyacetic acid	[1]
Synonyms	Glyoxylic acid monohydrate, Dihydroxyacetic acid, Oxoacetic acid monohydrate	[2]
CAS Number	563-96-2	[2]
Molecular Formula	C ₂ H ₄ O ₄	[3][4]
Molecular Weight	92.05 g/mol	[3][4][5]
Appearance	White to pale yellow solid, crystalline powder, or chunks	[2][6]
Melting Point	49-52 °C	[2]
Boiling Point	100 °C (as monohydrate)	
рКа	3.43 ± 0.11 (Predicted)	
Solubility	Freely soluble in water and alcohol; Soluble in DMSO; Insoluble in diethyl ether, esters, aromatic solvents, and hydrocarbons.	[7]
Stability	Hygroscopic; store under inert atmosphere at 2-8°C. Incompatible with strong oxidizing agents, metals, and alkalis.	[2][5]

Key Biological Pathways

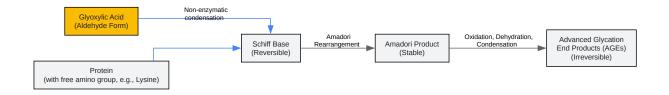
2,2-Dihydroxyacetic acid is a central molecule in several important metabolic and pathological pathways. The following diagrams illustrate its roles in the glyoxylate cycle and in the initial stages of Advanced Glycation End Product (AGE) formation.





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Caption: The Glyoxylate Cycle, highlighting the central role of Glyoxylate.



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Caption: Initial pathway for the formation of Advanced Glycation End Products (AGEs).

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **2,2-dihydroxyacetic acid** are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)



The melting point of **2,2-dihydroxyacetic acid** can be determined using a capillary melting point apparatus, such as a Mel-Temp or similar device.[4][8]

- Sample Preparation: A small amount of finely powdered, dry 2,2-dihydroxyacetic acid is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (49-52°C).
- Measurement: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the
 onset of melting, and the temperature at which the entire sample becomes a clear liquid is
 the completion of melting. The melting point is reported as this range.

Solubility Determination

The solubility of **2,2-dihydroxyacetic acid** is determined by observing its miscibility in various solvents at room temperature.

- Solvent Selection: A range of solvents should be used, including water, ethanol, diethyl ether, and a nonpolar aromatic solvent like toluene.
- Procedure: Approximately 25 mg of 2,2-dihydroxyacetic acid is placed in a test tube.[9]
 0.75 mL of the solvent is added in portions, with vigorous shaking after each addition.[9]
- Observation: The compound is classified as "soluble" if it dissolves completely, "slightly soluble" if a small portion dissolves, and "insoluble" if it remains as a solid.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[10]

 Solution Preparation: A standard solution of 2,2-dihydroxyacetic acid (e.g., 0.01 M) is prepared in deionized water.



- Titration Setup: A calibrated pH meter is used to monitor the pH of the solution. A standardized solution of a strong base, typically 0.1 M NaOH, is used as the titrant.
- Titration Procedure: The NaOH solution is added to the 2,2-dihydroxyacetic acid solution in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **2,2-dihydroxyacetic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: A certificate of analysis for 2,2-dihydroxyacetic acid confirms a ¹H NMR spectrum consistent with its structure.[3] In D₂O, a single peak is expected for the methine proton, with its chemical shift influenced by the adjacent hydroxyl and carboxylic acid groups. The hydroxyl protons are typically exchanged with deuterium in D₂O and are therefore not observed.
 - ¹³C NMR: PubChem indicates the availability of ¹³C NMR data for this compound.[1] Two distinct signals are expected: one for the carboxylic carbon and another for the α-carbon bearing the two hydroxyl groups.
- Mass Spectrometry (MS):
 - Mass spectral data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), is available.[1] Due to its low volatility, derivatization, such as trimethylsilylation, may be required for GC-MS analysis.[11]
- Infrared (IR) Spectroscopy:



• The IR spectrum of **2,2-dihydroxyacetic acid** is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), and a strong C=O stretch for the carboxylic acid group (around 1700-1725 cm⁻¹). PubChem notes the availability of vapor-phase IR spectra.[1]

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